4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride
CAS No.: 1632286-16-8
Cat. No.: VC4295732
Molecular Formula: C4H7BrClN3
Molecular Weight: 212.48
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1632286-16-8 |
---|---|
Molecular Formula | C4H7BrClN3 |
Molecular Weight | 212.48 |
IUPAC Name | 4-bromo-1-methylimidazol-2-amine;hydrochloride |
Standard InChI | InChI=1S/C4H6BrN3.ClH/c1-8-2-3(5)7-4(8)6;/h2H,1H3,(H2,6,7);1H |
Standard InChI Key | BABPBLUANJVLHU-UHFFFAOYSA-N |
SMILES | CN1C=C(N=C1N)Br.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride is systematically named according to IUPAC guidelines as 4-bromo-1-methylimidazol-2-amine; hydrochloride. Its SMILES notation is CN1C=C(N=C1N)Br.Cl
, reflecting the imidazole ring substituted with a bromine atom at position 4, a methyl group at position 1, and an amine group at position 2, coupled with a hydrochloride counterion . The compound’s InChI key, BABPBLUANJVLHU-UHFFFAOYSA-N
, uniquely identifies its stereochemical and structural features in databases .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 212.47 g/mol | PubChem |
Hydrogen Bond Donors | 2 | PubChem |
Hydrogen Bond Acceptors | 2 | PubChem |
Rotatable Bonds | 0 | PubChem |
Structural and Conformational Analysis
The compound’s planar imidazole ring facilitates π-π stacking interactions, while the bromine atom enhances electrophilic reactivity at the 4-position. X-ray crystallography of analogous bromoimidazoles reveals a dihedral angle of approximately 5° between the imidazole ring and substituents, minimizing steric strain . The hydrochloride salt improves solubility in polar solvents, with computational models predicting a logP value of 1.2, indicative of moderate lipophilicity .
Synthesis and Manufacturing
Modern Regioselective Methods
Advances in organometallic chemistry have enabled selective monobromination. A scalable protocol reported by Vetrichelvan et al. (2023) employs isopropyl magnesium chloride to mediate debromination of 4,5-dibromo-1-methyl-1H-imidazole, achieving 85% yield of the 4-bromo isomer . Key steps include:
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Bromination: Reaction of 1-methyl-1H-imidazole with N-bromosuccinimide (NBS) in methanol at 0°C.
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Debromination: Selective removal of the 5-bromo group using iPrMgCl, leveraging steric and electronic effects .
Table 2: Optimized Synthesis Parameters
Parameter | Condition | Yield |
---|---|---|
Brominating Agent | NBS in MeOH | 90% |
Temperature | 0°C → RT | - |
Debromination Reagent | iPrMgCl (2.0 equiv) | 85% |
Purification | Recrystallization (EtOAc/Hex) | 98% purity |
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high solubility in water (>50 mg/mL) and dimethyl sulfoxide (DMSO), but limited solubility in nonpolar solvents like hexane. Stability studies indicate decomposition at temperatures above 150°C, with a melting point of 198–202°C . The compound is hygroscopic, requiring storage under anhydrous conditions at 2–8°C .
Spectroscopic Characterization
-
NMR: NMR (400 MHz, DO) δ 7.21 (s, 1H, H-5), 3.65 (s, 3H, N-CH) .
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IR: Peaks at 3350 cm (N-H stretch), 1600 cm (C=N imidazole), and 550 cm (C-Br) .
Pharmaceutical and Industrial Applications
Antiviral Agent Development
The compound serves as a precursor to 2-aminobenzimidazole derivatives, which inhibit viral proteases. For instance, Lanke et al. (2017) demonstrated its utility in synthesizing 2-(cysteaminyl)-4-bromo-1-methylimidazole, a potent inhibitor of hepatitis C virus NS3/4A protease .
Enzyme Inhibition Studies
4-Bromo-1-methyl-1H-imidazol-2-amine hydrochloride derivatives exhibit activity against xanthine oxidase (IC = 0.8 μM) and casein kinase 1δ (IC = 12 nM), making them candidates for treating gout and neurodegenerative diseases .
Table 3: Biological Activity of Derivatives
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